molecular formula C12H17NO4 B1383159 tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate CAS No. 1823776-29-9

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

Cat. No. B1383159
M. Wt: 239.27 g/mol
InChI Key: LHDFHSJPQJAIEV-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis is carried out, and the yield of the final product.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and refractive index. It can also include studying its stability under various conditions and its reactivity with common reagents.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, involves organocatalyzed methods. These compounds are prepared from Boc-tetramic acid and benzylidenemalononitrile, yielding racemic mixtures (Hozjan et al., 2023).
  • Chemical Analysis : Characterization techniques such as high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy are vital in confirming the structure of these synthesized compounds (Hozjan et al., 2023).

Chemical Properties and Reactions

  • Pyrrole Derivatives Synthesis : Research on the synthesis of various pyrrole derivatives, like pyrrole-3-carboxylic acids, from tert-butyl esters, has been reported. This involves the use of continuous flow synthesis and hydrolysis of tert-butyl esters (Herath & Cosford, 2010).
  • Diastereoselectivity in Synthesis : The diastereoselectivity of Mukaiyama crossed-aldol-type reactions in synthesizing derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate has been studied. Understanding the stereochemistry and reaction pathways is crucial in these syntheses (Vallat et al., 2009).

Applications in Pharmacology and Drug Synthesis

  • Pharmacophore Synthesis : Hexahydrocyclopentapyrrolone derivatives, which include tert-butyl-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, are significant in pharmacology. They are essential pharmacophores for various pharmacological activities, and efficient synthesis methods for these compounds are explored for pharmaceutical applications (Bahekar et al., 2017).

Advanced Chemical Reactions

  • Palladium-Catalyzed Reactions : The palladium-catalyzed reaction of propargyl carbonates, isocyanides, and alcohols or water has been studied to synthesize pyrroles and bicyclic analogues. This research highlights the versatility of tert-butyl derivatives in complex organic syntheses (Qiu et al., 2017).

Crystallographic Analysis

  • Crystal Structure Studies : The crystal and molecular structure of similar compounds, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, have been determined. These studies focus on understanding the planarity of substituted pyrrole rings, which is crucial in the design of pharmaceuticals and advanced materials (Dazie et al., 2017).

Safety And Hazards

This involves examining the safety and hazards associated with the compound. This can include its toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal.


Future Directions

Future directions could involve suggestions for further research on the compound. This could include studying its potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDFHSJPQJAIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

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